molecular formula C29H31N3O4 B11124621 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124621
M. Wt: 485.6 g/mol
InChI Key: JWRWEFRDXJBYPD-RFBIWTDZSA-N
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Description

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, benzoyl, diethylamino, hydroxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzyloxybenzoyl intermediate: This step involves the reaction of benzyloxybenzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the diethylaminoethyl group: This is achieved through a nucleophilic substitution reaction.

    Cyclization and introduction of the pyridinyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This typically includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzoyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield an alcohol.

Scientific Research Applications

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(2-THIENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a similar structure but includes a thienyl group instead of a pyridinyl group.

    4-BENZYLOXY-1-BUTANOL: A simpler compound with a benzyloxy group, used as a starting material for more complex syntheses.

Uniqueness

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H31N3O4/c1-3-31(4-2)17-18-32-26(23-11-8-16-30-19-23)25(28(34)29(32)35)27(33)22-12-14-24(15-13-22)36-20-21-9-6-5-7-10-21/h5-16,19,26,33H,3-4,17-18,20H2,1-2H3/b27-25-

InChI Key

JWRWEFRDXJBYPD-RFBIWTDZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CN=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4

Origin of Product

United States

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